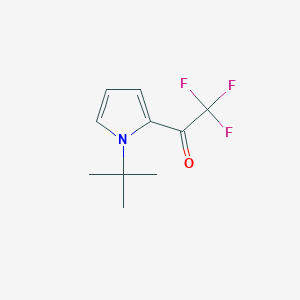
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a tert-butyl group attached to a pyrrole ring, which is further connected to a trifluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of tert-butyl-substituted pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
化学反応の分析
Types of Reactions: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with nucleophiles replacing fluorine atoms.
科学的研究の応用
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
類似化合物との比較
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl alcohol
Comparison: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a tert-butyl group and a trifluoroethanone moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethanone group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
74889-35-3 |
|---|---|
分子式 |
C10H12F3NO |
分子量 |
219.20 g/mol |
IUPAC名 |
1-(1-tert-butylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-6-4-5-7(14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChIキー |
NUKODDPPNUPJNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CC=C1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
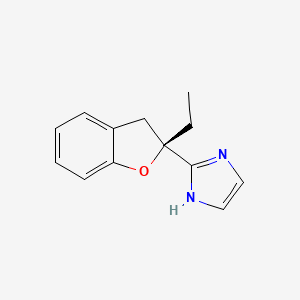
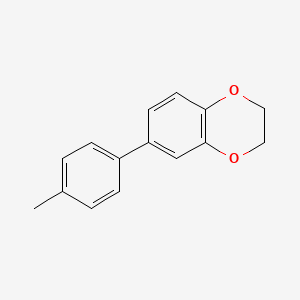

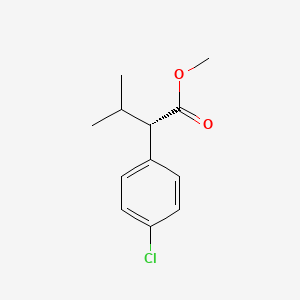
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
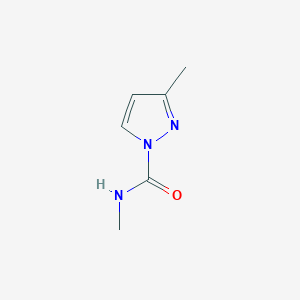
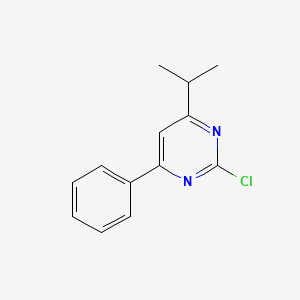
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
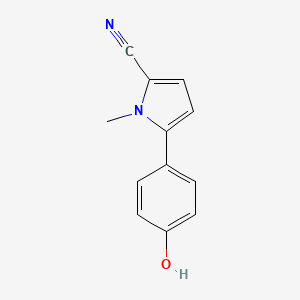
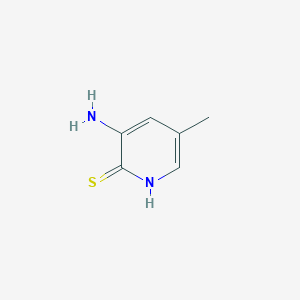
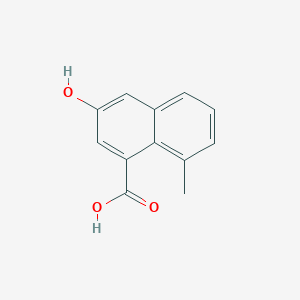
![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
